N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, a hydroxy group at the 8th position, and a carboxamide group at the 7th position, with a 4-chlorophenylmethyl substituent. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable molecule in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide typically involves the following steps:
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Formation of 8-hydroxyquinoline-7-carboxylic acid
Starting Material: Quinoline
Reagents: Sodium hydroxide (NaOH), carbon dioxide (CO₂)
Conditions: High temperature and pressure
Reaction: Quinoline is carboxylated to form 8-hydroxyquinoline-7-carboxylic acid.
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Amidation Reaction
Starting Material: 8-hydroxyquinoline-7-carboxylic acid
Reagents: 4-chlorobenzylamine, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, inert atmosphere
Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction with 4-chlorobenzylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the quinoline ring.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Products: Reduced forms of the quinoline ring or the carboxamide group.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: N-bromosuccinimide, various nucleophiles
Scientific Research Applications
Chemistry
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is explored for its potential therapeutic applications, particularly in cancer research. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties are leveraged to enhance the performance of these products.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the 4-chlorophenylmethyl substituent.
Chloroquine: A quinoline derivative with antimalarial properties, structurally related but with different substituents.
Quinoline-7-carboxamide: Similar core structure but without the hydroxy and 4-chlorophenylmethyl groups.
Uniqueness
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenylmethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
205037-64-5 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-3-11(4-7-13)10-20-17(22)14-8-5-12-2-1-9-19-15(12)16(14)21/h1-9,21H,10H2,(H,20,22) |
InChI Key |
ACLPOFUIYHXBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)O)N=C1 |
Origin of Product |
United States |
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